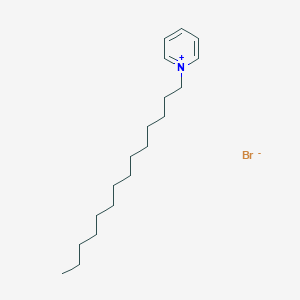

1-Tetradecylpyridinium bromide

Description

Overview of Quaternary Ammonium (B1175870) Compounds and Pyridinium (B92312) Salts in Scientific Inquiry

Quaternary ammonium compounds (QACs) represent a significant class of chemical compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.comfrontiersin.org This structure imparts a cationic nature to the molecule, a key feature driving their diverse applications. mdpi.com QACs are widely recognized for their role as surfactants, disinfectants, antiseptics, and preservatives, finding use in household products, industrial settings, and medical applications. mdpi.comfrontiersin.orgnih.gov Their amphiphilic nature, possessing both a hydrophilic cationic head and a hydrophobic tail, allows them to disrupt the cell membranes of microorganisms, leading to their broad-spectrum antimicrobial activity. frontiersin.org The versatility of QACs is further highlighted by their structural diversity, which includes mono-, bis-, multi-, and poly-derivatives, allowing for the fine-tuning of their properties for specific applications. mdpi.com

Pyridinium salts are a specific type of QAC where the nitrogen atom is part of a pyridine (B92270) ring. rsc.orgjst.go.jp These compounds are not only integral to many natural products and pharmaceuticals but also serve as versatile building blocks in organic synthesis. rsc.org The aromatic nature of the pyridinium ring, combined with the quaternary nitrogen, makes them valuable in a wide range of chemical transformations. acs.org In academic research, pyridinium salts are investigated for their potential in catalysis, as ionic liquids, and for their biological activities, including antimicrobial and anticancer properties. rsc.orgmdpi.com Their applications also extend to materials science and gene delivery. rsc.org The ability to modify the substituents on the pyridine ring and the alkyl chain attached to the nitrogen allows for the synthesis of a vast array of pyridinium salts with tailored physicochemical properties. jst.go.jp

Research Significance of 1-Tetradecylpyridinium Bromide as a Cationic Surfactant

This compound, a member of the pyridinium salt family, is a cationic surfactant of considerable interest in scientific research. Its molecular structure consists of a hydrophilic pyridinium head group and a hydrophobic 14-carbon alkyl (tetradecyl) tail. This amphiphilic architecture is the basis for its surfactant properties, enabling it to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). nih.gov The CMC for this compound has been reported to be approximately 2.77 x 10⁻³ mol/L at 298 K. nih.goviucr.org

The significance of this compound in research stems from its diverse applications. It is utilized in studies of cell membrane interactions due to its ability to mimic biological membranes. smolecule.com Its surfactant properties also make it a subject of investigation in areas such as micellar catalysis, where it can influence the rates of chemical reactions. researchgate.netpublish.csiro.au Furthermore, its ability to self-assemble into various nanostructures like micelles and vesicles is explored for potential applications in drug delivery and materials science. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₄BrN cymitquimica.commitotox.org |

| Molecular Weight | 356.4 g/mol smolecule.commitotox.org |

| Appearance | White solid mdpi.com |

| Critical Micelle Concentration (CMC) | 2.77 x 10⁻³ mol/L (at 298 K) nih.goviucr.org |

| Crystal System (monohydrate) | Triclinic nih.gov |

| Synthesis | Typically synthesized by the quaternization of pyridine with 1-bromotetradecane (B124005). mdpi.comsmolecule.com |

This table provides an interactive summary of the key physicochemical properties of this compound.

Contemporary Research Directions and Challenges in this compound Studies

Current research on this compound is multifaceted, exploring its potential in various scientific and technological domains. One major area of focus is its application as a corrosion inhibitor for metals, particularly steel, in acidic environments. mdpi.comarabjchem.org Studies have shown that it can effectively form a protective film on the metal surface, significantly reducing corrosion rates. arabjchem.org The mechanism of this inhibition is thought to involve the adsorption of the cationic surfactant onto the negatively charged metal surface. arabjchem.org

Another active research direction is the investigation of its antimicrobial properties. smolecule.com Like other QACs, this compound exhibits activity against a range of microorganisms. smolecule.com Research in this area focuses on understanding its mechanism of action, which is believed to involve the disruption of microbial cell membranes.

The self-assembly behavior of this compound continues to be a subject of fundamental research. smolecule.com Scientists are exploring how its aggregation in solution can be controlled and utilized for applications in nanotechnology, such as the development of drug delivery systems and nanostructured materials. smolecule.com The interaction of this compound with polymers and other molecules is also being studied to understand and control the properties of complex fluid mixtures. acs.org

Despite the progress, challenges remain in the study of this compound. A key challenge is to fully elucidate the structure-property relationships that govern its performance in different applications. For instance, understanding how modifications to the alkyl chain length or the counter-ion affect its efficiency as a corrosion inhibitor or antimicrobial agent is an ongoing area of investigation. Furthermore, while its potential in various applications is recognized, translating these findings into practical, real-world technologies requires further research and development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-tetradecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAJKBRYDFICV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042459 | |

| Record name | Tetradecylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-74-4 | |

| Record name | Tetradecylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fixanol VR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-tetradecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tetradecylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2WIJ52V0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications of 1 Tetradecylpyridinium Bromide

Established Synthetic Routes for 1-Tetradecylpyridinium Bromide

The synthesis of this compound is predominantly achieved through the quaternization of pyridine (B92270) with a suitable tetradecyl halide.

Quaternization Reactions of Pyridine with Halogenated Alkanes

The most common and established method for synthesizing this compound is the direct reaction of pyridine with 1-bromotetradecane (B124005). smolecule.comiucr.orgmdpi.com This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the 1-bromotetradecane, leading to the formation of the quaternary ammonium (B1175870) salt.

The reaction is typically carried out by heating the reactants, often under reflux conditions. iucr.org The use of a solvent is common, with toluene (B28343) being a frequently mentioned medium for the reaction. mdpi.com The general scheme for this synthesis is as follows:

C₅H₅N + C₁₄H₂₉Br → [C₅H₅N(C₁₄H₂₉)]Br

Optimization Strategies for Yield and Purity in this compound Synthesis

Several strategies have been investigated to optimize the synthesis of this compound, focusing on increasing the yield and ensuring high purity of the final product. Key factors influencing the reaction outcome include temperature, reaction time, and the choice of solvent for both the reaction and purification steps.

Elevated temperatures generally accelerate the reaction rate. For instance, heating a mixture of pyridine and 1-bromotetradecane at 110 °C for 24 hours has been reported to produce a high yield of 94%. smolecule.commdpi.com In another approach, refluxing the reactants for a shorter duration of three hours has also proven effective. iucr.org

The purification process is critical for obtaining a high-purity product. Common techniques include precipitation and recrystallization. After the reaction, the crude product can be precipitated using a non-polar solvent like diethyl ether. smolecule.commdpi.com Subsequent recrystallization from solvents such as acetonitrile (B52724), methanol, or a chloroform-ethyl acetate (B1210297) mixture is then employed to remove unreacted starting materials and byproducts. smolecule.comiucr.org For example, one method involves dissolving the crude solid in chloroform (B151607) and then slowly adding this solution to stirring ethyl acetate to precipitate the purified product. iucr.org Another protocol utilizes recrystallization from acetonitrile to achieve a high-purity white solid. smolecule.commdpi.com

The following table summarizes various reported reaction conditions and the resulting yields for the synthesis of this compound.

| Reactants | Solvent | Temperature | Time | Purification Method | Yield | Reference |

| Pyridine, 1-bromotetradecane | Toluene | 110 °C | 24 h | Precipitation with diethyl ether, recrystallization from acetonitrile | 92% | mdpi.com |

| Pyridine, 1-bromotetradecane | None (neat) | Reflux | 3 h | Precipitation with ethyl acetate, recrystallization from methanol | Not specified | iucr.org |

| Pyridine, 1-bromotetradecane | None (neat) | 110 °C | 24 h | Precipitation with diethyl ether, recrystallization from acetonitrile | 94% | smolecule.com |

Synthesis of Pyridinium (B92312) Bromide Derivatives with Varied Alkyl Chain Lengths

The synthetic methodology for this compound is readily adaptable for the preparation of a homologous series of N-alkyl pyridinium bromides with varying alkyl chain lengths. mdpi.comresearchgate.net This is typically achieved by reacting pyridine with different 1-bromoalkanes under similar reaction conditions. A universal method has been developed for the preparation of monoquaternary pyridinium salts with alkyl chains ranging from C8 to C20. mdpi.com

The synthesis of these analogues, such as 1-dodecylpyridinium bromide and 1-hexadecylpyridinium bromide, also proceeds via the quaternization of pyridine with the corresponding 1-bromoalkane (1-bromododecane and 1-bromohexadecane, respectively). mdpi.com These reactions are often performed under reflux in a suitable solvent like ethanol. researchgate.net The ease of synthesis and purification can be influenced by the alkyl chain length, with the preparation of compounds with C12-C20 chains being reported as more straightforward than those with shorter C8-C10 chains. researchgate.net

The table below provides examples of synthetic conditions for pyridinium bromide derivatives with different alkyl chain lengths.

| Alkyl Chain | Halogenated Alkane | Solvent | Temperature | Time | Yield | Reference |

| C12 | 1-bromododecane | Toluene | 110 °C | 24 h | 92% | mdpi.com |

| C16 | 1-bromohexadecane | Ethanol | Reflux | Not specified | Not specified |

Derivatization of the Pyridinium Ring in this compound Analogues

In addition to modifying the alkyl chain, the pyridinium ring itself can be derivatized to create analogues of this compound with altered properties. This is accomplished by using a substituted pyridine as the starting material in the quaternization reaction.

For instance, new amphiphilic pyridinium ionic liquids have been synthesized by reacting 4-aminopyridine (B3432731) with 1-bromotetradecane. scispace.com This initial quaternization is then followed by further reactions, such as ethoxylation of the amino group, to produce more complex derivatives. scispace.com Similarly, a series of 1-alkyl-4-(N,N-dimethylamino)pyridinium bromides have been prepared through the quaternization of 4-(dimethylamino)pyridine with various alkyl halides. researchgate.net

These derivatizations introduce functional groups onto the pyridinium head group, which can significantly impact the molecule's chemical and physical properties.

Catalytic Approaches in the Synthesis of this compound and its Analogues

While the direct quaternization reaction is efficient, research has also explored catalytic methods to enhance the synthesis of pyridinium salts. Although specific catalytic approaches for the synthesis of this compound are not extensively detailed in the provided context, the compound itself is noted for its application as a phase transfer catalyst. This suggests its role in facilitating reactions between reactants in different phases, a key principle in certain catalytic systems.

Some synthetic methods for pyridinium salt derivatives have explored the use of catalysts to improve reaction efficiency, particularly for producing derivatives with varied hydrophobic tails. smolecule.com The development of catalytic routes for the synthesis of these compounds remains an area of interest for improving the sustainability and efficiency of their production.

Supramolecular Chemistry and Colloidal Behavior of 1 Tetradecylpyridinium Bromide

Micellization Characteristics and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. This process is characterized by the critical micelle concentration (CMC), the concentration at which the spontaneous self-assembly of surfactant monomers into micelles begins.

The critical micelle concentration (CMC) of 1-tetradecylpyridinium bromide is a key parameter characterizing its self-aggregation in solution. Various experimental techniques are employed to determine the CMC, with conductometry and tensiometry being common methods. bohrium.com These techniques detect the abrupt change in the physicochemical properties of the solution that occurs at the onset of micelle formation. For instance, a distinct break in the plot of specific conductivity versus surfactant concentration indicates the CMC. researchgate.net

At 298 K (25 °C), the CMC of this compound in aqueous solution has been reported to be approximately 2.77 x 10⁻³ mol/L. The CMC value is influenced by factors such as the length of the alkyl chain, temperature, and the nature of the counterion. Longer hydrophobic chains generally lead to a lower CMC due to increased hydrophobicity.

Table 1: Critical Micelle Concentration (CMC) of Alkylpyridinium Bromides at 25 °C

| Alkyl Chain Length (n_c) | CMC (mol/L) |

|---|---|

| 8 | 1.30E-01 |

| 10 | 3.20E-02 |

| 12 | 8.00E-03 |

| 14 | 2.77E-03 |

| 15 | 1.30E-03 |

| 16 | 6.80E-04 |

Data compiled from literature sources. researchgate.net

The counterion plays a significant role in the micellization of ionic surfactants like this compound. The nature of the counterion affects the electrostatic interactions between the charged headgroups of the surfactant monomers within a micelle. More specifically, the size and hydrophobicity of the counterion influence the CMC and the degree of counterion binding to the micelle. researchgate.net

For alkylpyridinium halides, it has been observed that bromide (Br⁻) as a counterion leads to a lower CMC compared to chloride (Cl⁻). nih.gov This is attributed to the greater polarizability and weaker hydration of the bromide ion, which allows for more effective charge neutralization at the micelle surface. This enhanced screening of electrostatic repulsion between the pyridinium (B92312) headgroups facilitates micelle formation at a lower surfactant concentration. mdpi.com The introduction of a bromide counterion, therefore, promotes the micellization process. researchgate.net Studies comparing tetradecylpyridinium bromide and tetradecylpyridinium chloride have shown that the substitution of bromide for the more hydrophilic chloride increases the CMC. akjournals.com The degree of counterion association with the micelle is a crucial factor, and it has been noted that there can be competitive binding of negatively charged halide counterions when other ions are present. mdpi.com

The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide valuable insights into the driving forces behind this self-assembly process. These parameters can be determined from the temperature dependence of the CMC. researchgate.netresearchgate.net

The micellization of this compound is a spontaneous process, as indicated by a negative Gibbs free energy of micellization. researchgate.net The primary driving force for micelle formation is the entropic gain associated with the release of structured water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect. dtic.milnih.gov

The enthalpy of micellization for ionic surfactants is often small and can be endothermic or exothermic depending on the temperature. researchgate.net A common feature observed is enthalpy-entropy compensation, where a more favorable (more negative) enthalpy change is offset by a less favorable (less negative) entropy change, and vice versa. researchgate.netnih.gov The temperature dependence of the CMC often exhibits a U-shaped curve, with a minimum CMC at a specific temperature. akjournals.com For this compound, the enthalpy of micellization becomes less negative (or more positive) with increasing temperature. researchgate.net

Table 2: Thermodynamic Parameters of Micellization for Tetradecylpyridinium Bromide and Chloride at Different Temperatures

| Surfactant | Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) |

|---|---|---|---|---|

| C₁₄PyBr | 288.15 | -24.3 | -13.5 | 10.8 |

| 298.15 | -25.2 | -9.2 | 16.0 | |

| 308.15 | -26.1 | -4.8 | 21.3 | |

| C₁₄PyCl | 288.15 | -22.7 | -5.7 | 17.0 |

| 298.15 | -23.4 | -2.1 | 21.3 | |

| 308.15 | -24.2 | 1.5 | 25.7 |

Data adapted from a study on the effect of counterions on thermodynamic micellar properties. researchgate.net

Self-Assembly Processes and Nanostructure Formation

Beyond the formation of simple spherical micelles, this compound can participate in more complex self-assembly processes, leading to a variety of nanostructures.

The self-assembly of this compound is not limited to micelles. Under certain conditions, such as changes in concentration, temperature, or the presence of additives, it can form other organized structures like vesicles and bilayers. mdpi.com Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. Bilayers are sheet-like structures formed by two layers of surfactant molecules with their hydrophobic tails facing inward.

The formation of these different aggregates is governed by the principles of molecular packing, which relate the geometry of the surfactant molecule to the curvature of the resulting aggregate. nih.gov In the solid state, the crystal structure of this compound reveals a trans-planar alkyl chain and a dihedral angle that facilitates the formation of interdigitated bilayers. The transition between these structures, for example, from vesicles to micelles, can be probed by various techniques and is a subject of ongoing research. rsc.org

The shape and size of the micelles formed by this compound are determined by how the individual surfactant monomers pack together. acs.org The packing is influenced by a balance of forces, including the hydrophobic attraction between the alkyl tails, the electrostatic repulsion between the pyridinium headgroups, and the hydration of the headgroups. mdpi.com

The concept of the critical packing parameter (CPP) is often used to predict the likely shape of the aggregate. The CPP relates the volume of the hydrophobic tail, the area of the headgroup at the micelle-water interface, and the length of the tail. For many simple ionic surfactants like this compound under typical aqueous conditions, the CPP favors the formation of spherical or ellipsoidal micelles. researchgate.net However, factors that reduce the effective headgroup area, such as the addition of salt which screens electrostatic repulsion, can promote the transition from spherical to rod-like or worm-like micelles. mdpi.comresearchgate.net The study of monomer packing and the resulting micellar topologies is crucial for understanding and controlling the properties of surfactant solutions for various applications. acs.org

Interfacial Adsorption and Surface Activity Investigations

The behavior of this compound (TDPB) at interfaces, particularly the air-water interface, is a critical aspect of its surface activity. Studies have shown that the adsorption of TDPB at this interface is influenced by temperature and its concentration in the aqueous solution. niscpr.res.in As the concentration of TDPB increases, the number of molecules adsorbed at the surface also increases. niscpr.res.in

Thermodynamic parameters associated with the adsorption process, such as the standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insights into the spontaneity and driving forces of adsorption. For alkylpyridinium halides, including TDPB, the standard free energy and entropy of adsorption have been observed to increase with the length of the alkyl chain. niscpr.res.in This suggests that the hydrophobic interaction of the tetradecyl chain is a significant contributor to the adsorption process.

The effectiveness of a surfactant is often characterized by its ability to reduce the surface tension of a solvent. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles, and the surface tension reaches its minimum value. For this compound, the CMC in aqueous solution at 298 K has been reported to be 2.77 × 10⁻³ mol/L. nih.gov

Investigations into the surface pressure-area isotherms of alkylpyridinium halides reveal information about the packing of the surfactant molecules at the interface. At high surface pressures, the adsorbed molecules are closely packed. niscpr.res.in For TDPB, the area corresponding to the closest packing of the monomolecular film has been evaluated at different temperatures, providing insights into the orientation and arrangement of the molecules at the air-water interface. niscpr.res.in

Table 1: Adsorption Parameters for Alkylpyridinium Halides at the Air-Water Interface

This table is interactive. Click on the headers to sort the data.

| Compound | Temperature (°C) | Area of Closest Packing (Ų) |

|---|---|---|

| Dodecylpyridinium chloride | 20 | 40 |

| Dodecylpyridinium chloride | 30 | 45 |

| Dodecylpyridinium chloride | 40 | 55 |

| This compound | 20 | 28 |

| This compound | 30 | 26 |

| This compound | 40 | 24 |

| Hexadecylpyridinium chloride | 20 | 29 |

| Hexadecylpyridinium chloride | 30 | 31 |

| Hexadecylpyridinium chloride | 40 | 33 |

Data sourced from Sharma, M. K., & Srivastava, S. N. (1980). niscpr.res.in

Investigations of Binary and Ternary Amphiphile Combinations Involving this compound

The study of mixed surfactant systems is crucial as they often exhibit synergistic interactions, leading to enhanced performance compared to individual components. nih.govacs.org The interfacial and bulk behaviors of binary and ternary combinations involving this compound (C14PB) with other cationic surfactants, such as tetradecyltrimethylammonium bromide (C14TAB) and tetradecyltriphenylphosphonium bromide (C14TPB), have been examined using various techniques including tensiometry, conductometry, fluorimetry, and microcalorimetry. nih.govacs.org

These studies quantitatively assess several parameters, including the composition of the amphiphiles in the mixed micelles, the extent of counterion binding, and the interactions between the surfactant monomers. nih.govacs.org The analysis is often performed in the context of regular solution theories. nih.govacs.org

Interestingly, the binary mixture of C14TAB and C14PB exhibits a single critical micelle concentration (CMC), whereas the C14TAB−C14TPB and C14TPB−C14PB systems show two CMCs. acs.org Ternary mixtures of these three components, however, consistently display a single CMC. acs.org The self-aggregation processes for these combinations are typically exothermic and driven by entropy. acs.org Compared to the binary mixtures, the ternary micelles are generally concluded to be spherical. acs.org

The interactions in these mixed systems are often non-ideal, with one of the components in the binary systems and all three in the ternary systems showing high activity coefficients. acs.org

Table 2: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

This table is interactive. Click on the headers to sort the data.

| Surfactant | CMC (mol/kg) |

|---|---|

| This compound | 8.0 x 10⁻⁴ |

| Hexadecylpyridinium bromide | 2.0 x 10⁻² |

Data sourced from a 1985 DTIC report. dtic.mil

Microemulsion Formation and Characterization

This compound is a component in the formation of microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant and often a cosurfactant. researchgate.net These systems are of interest for various applications due to their ability to solubilize both hydrophobic and hydrophilic substances.

Water-in-oil (W/O) microemulsions have been investigated using this compound as the surfactant, pentanol (B124592) as the cosurfactant, and heptane (B126788) as the oil phase. researchgate.net Small-angle neutron scattering (SANS) is a powerful technique used to probe the microstructure of these systems. researchgate.netmst.edu By varying the amount of heavy water (D₂O) while keeping the concentrations of the other components constant, researchers can study the transition from a system of discrete, single-particle droplets to a regime where inter-droplet interactions become significant. researchgate.net

In these W/O microemulsions, the core of the micelles consists of heavy water and a fraction of the bromide counterions, surrounded by a Stern layer composed of the pyridinium head groups, a portion of the pentanol head groups, and the remaining bromide counterions. mst.edu The hydrocarbon tails of the surfactant and cosurfactant, along with the heptane, form the continuous oil phase. mst.edu SANS data analysis, assuming spherical micelles with hard-sphere interactions, has shown to be a realistic model for these systems. mst.edu

The formation and properties of microemulsions can also be studied without a cosurfactant. For instance, three-component microemulsions can be formed using surfactants like didodecyldimethylammonium (B1216837) bromide, which is insoluble in both oil and water and thus resides at the oil-water interface. dtic.mil These systems exhibit significant oil specificity; for example, hexane (B92381) requires less water to form a single-phase microemulsion compared to tetradecane. dtic.mil

Biological Activity and Mechanistic Research of 1 Tetradecylpyridinium Bromide

Antimicrobial and Antifungal Efficacy Studies

Broad-Spectrum Activity Against Bacterial and Fungal Strains

1-Tetradecylpyridinium bromide (TDPB) demonstrates significant antimicrobial and antifungal properties, exhibiting a broad spectrum of activity against a variety of microbial strains. smolecule.com As a quaternary ammonium (B1175870) compound (QAC), its effectiveness stems from its amphiphilic nature, possessing a hydrophilic pyridinium (B92312) head group and a hydrophobic 14-carbon alkyl chain. ias.ac.in This structure facilitates its interaction with and disruption of microbial cells.

Research has documented the efficacy of TDPB and its structural analogs against several key pathogens. Studies have shown its activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains such as Staphylococcus aureus and Acinetobacter baumannii. mdpi.com The antimicrobial spectrum also extends to other bacteria like Micrococcus luteus, Enterobacter aerogenes, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa. nih.govresearchgate.net Furthermore, TDPB and related compounds have demonstrated antifungal activity against various yeast and filamentous fungi. smolecule.comnih.gov For instance, a derivative, 4-hydroxyiminomethyl-1-tetradecylpyridinium bromide, has shown notable effectiveness against yeast-type fungi. nih.govsemanticscholar.org

The length of the alkyl chain is a critical determinant of its antimicrobial potency. nih.gov Compounds with a C14 alkyl chain, such as TDPB, often exhibit a potent and broad range of activity. nih.govsemanticscholar.org This is attributed to the optimal hydrophobic-lipophilic balance that enhances its ability to interact with microbial membranes. nih.gov

Table 1: Documented Antimicrobial and Antifungal Activity of this compound and Related Compounds

| Microorganism Type | Species | Reference |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus (including MDR strains) | mdpi.comnih.govresearchgate.net |

| Micrococcus luteus | nih.govresearchgate.net | |

| Gram-Negative Bacteria | Acinetobacter baumannii (including MDR strains) | mdpi.comresearchgate.net |

| Enterobacter aerogenes | nih.govresearchgate.net | |

| Escherichia coli | nih.govresearchgate.net | |

| Klebsiella pneumonia | nih.govresearchgate.net | |

| Pseudomonas aeruginosa | nih.govresearchgate.net | |

| Fungi | Various yeast and filamentous fungi | smolecule.comnih.gov |

Comparative Efficacy Against Gram-Positive and Gram-Negative Microorganisms

The antimicrobial action of this compound and other quaternary ammonium salts often shows a differential efficacy between Gram-positive and Gram-negative bacteria. nih.gov Generally, Gram-positive bacteria are found to be more susceptible to these cationic surfactants. nih.gov This heightened sensitivity is primarily due to the structural differences in their cell envelopes. nih.gov

Gram-positive bacteria possess a thick, but relatively porous, peptidoglycan cell wall which does not present a significant barrier to the penetration of QACs. In contrast, Gram-negative bacteria have a more complex cell envelope that includes an outer membrane. nih.gov This outer membrane, composed of lipopolysaccharides, acts as an additional protective layer, restricting the entry of foreign molecules, including antimicrobial agents. nih.gov

Despite this, compounds with an optimized alkyl chain length, such as the C14 chain of TDPB, have demonstrated significant activity against certain Gram-negative bacteria. mdpi.com For instance, derivatives of TDPB have shown notable efficacy against E. coli and other Gram-negative strains. nih.gov The optimal bioactivity is often observed with C12–C14 chains for Gram-positive bacteria and C14–C16 chains for Gram-negative bacteria, highlighting the crucial role of the alkyl side-chain length in overcoming the resistance of Gram-negative outer membranes. mdpi.com

Table 2: Comparative Efficacy of Alkyl-Substituted Pyridinium Salts

| Bacterial Type | General Susceptibility | Key Structural Feature for Efficacy | Reference |

|---|---|---|---|

| Gram-Positive | More sensitive | Optimal activity with C12-C14 alkyl chains | nih.govmdpi.com |

| Gram-Negative | Generally more resistant | Optimal activity with C14-C16 alkyl chains; outer membrane poses a barrier | nih.govmdpi.com |

Molecular Mechanisms of Biological Action

Interactions with Biological Macromolecules (e.g., Bovine Serum Albumin)

The biological activity of this compound is also influenced by its interactions with biological macromolecules, such as proteins. smolecule.com Studies have specifically investigated the binding of TDPB and other alkylpyridinium bromides to bovine serum albumin (BSA), a well-characterized globular protein. indexcopernicus.combibliotekanauki.pl These interactions are significant as they can affect the compound's bioavailability and mechanism of action in a biological system. smolecule.com

The binding of alkylpyridinium bromides to BSA is influenced by the length of the alkyl chain, with the average number of bound detergent cations increasing with a longer hydrocarbon chain. bibliotekanauki.pl This suggests that hydrophobic interactions play a crucial role in the binding process. The interaction of TDPB with proteins like BSA can lead to conformational changes in the protein structure, which may have implications for its function. smolecule.com Understanding these interactions is important for applications where biocompatibility is a factor. smolecule.com

Membrane Mimicry and Cellular Membrane Disruption

A primary mechanism of the antimicrobial action of this compound is the disruption of microbial cell membranes. Due to its amphiphilic nature, with a positively charged hydrophilic head and a long hydrophobic tail, TDPB can act as a membrane mimic. smolecule.com This property allows it to readily insert into the lipid bilayers of cell membranes. smolecule.com

The cationic pyridinium group interacts with the negatively charged components of the microbial cell membrane, such as phospholipids. Following this initial electrostatic interaction, the hydrophobic tetradecyl chain penetrates the lipid bilayer. mdpi.com This insertion disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death. The crystal structure of this compound monohydrate shows an interdigitated bilayer formation, which may be indicative of its behavior in solution at higher concentrations and its interaction with lipid bilayers. nih.govnih.gov

Interference with Essential Cellular Processes (e.g., Fatty Acid Biosynthesis Enzymes)

Beyond non-specific membrane disruption, research suggests a more specific molecular target for this compound. Molecular docking studies have indicated that TDPB can bind to and inhibit FabI, a key enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway. mdpi.com This pathway is essential for the survival of many bacteria, as it is responsible for producing the fatty acids necessary for building cell membranes and other vital components. researchgate.net

The inhibition of FabI presents a specific mechanism of antibacterial action. mdpi.com The ability of TDPB to complex with this enzyme suggests that it can interfere with an essential metabolic process within the bacterial cell. researchgate.netresearchgate.net This dual-action mechanism, combining membrane disruption with the inhibition of a crucial enzyme, likely contributes to its potent broad-spectrum antimicrobial activity. The targeting of the FAS-II pathway is a promising strategy for the development of new antimicrobial agents, as this pathway has structural features in bacteria that differ from the fatty acid synthesis pathway in mammals. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

The biological efficacy of this compound is intricately linked to its molecular structure. Structure-activity relationship (SAR) studies are crucial in elucidating how specific structural features of the molecule contribute to its antimicrobial and other biological activities. These investigations typically focus on modifications of the alkyl chain and the pyridinium head group to optimize potency and selectivity.

Role of Alkyl Chain Length in Antimicrobial Potency

The length of the alkyl chain is a critical determinant of the antimicrobial potency of pyridinium-based quaternary ammonium compounds (QACs). Research has consistently shown a non-linear relationship between the chain length and biological activity. The antimicrobial efficacy generally increases with the lengthening of the alkyl chain up to an optimal point, after which a further increase in chain length leads to a decrease in activity, often referred to as the "cut-off effect." This phenomenon is attributed to the compound's hydrophilic-lipophilic balance (HLB), which governs its ability to interact with and disrupt bacterial cell membranes.

For pyridinium salts, the optimal antimicrobial activity is often observed with alkyl chains of 12 to 14 carbons (C12-C14) against Gram-positive bacteria and 14 to 16 carbons (C14-C16) against Gram-negative bacteria. nih.gov The tetradecyl (C14) chain of this compound positions it effectively against a broad spectrum of bacteria. Studies have demonstrated its high in vitro activity against multidrug-resistant (MDR) clinical isolates of both Gram-positive Staphylococcus aureus and Gram-negative Acinetobacter baumannii. researchgate.netmdpi.com The C14 chain appears to provide an ideal balance of hydrophobicity to facilitate transport through the bacterial cell wall and membrane disruption. nih.gov Molecular docking studies suggest that the longer alkyl chain of this compound, compared to its C12 analogue (1-dodecylpyridinium bromide), enhances its ability to bind to and inhibit FabI, a key enzyme in bacterial fatty acid biosynthesis, thereby improving its antimicrobial efficacy.

| Alkyl Chain Length | Effect on Antimicrobial Potency | Target Organisms | Reference(s) |

| C12 (Dodecyl) | High activity, particularly against Gram-positive bacteria. | Gram-positive bacteria | researchgate.net, nih.gov |

| C14 (Tetradecyl) | Optimal activity against a broad spectrum, including Gram-positive and Gram-negative MDR strains. | Gram-positive and Gram-negative bacteria | researchgate.net, mdpi.com, nih.gov |

| C16 (Hexadecyl) | High efficacy, particularly against Gram-negative bacteria and some fungi. | Gram-negative bacteria, Fungi | nih.gov, nih.gov |

| Shorter or Longer Chains | Generally show diminished antimicrobial effect. | General | nih.gov |

Impact of Pyridinium Ring Substitutions on Biological Profile

For instance, the introduction of a methyl group at different positions on the pyridinium ring (picolinium salts) has been systematically studied. mdpi.com Research on 3-methyl-1-tetradecylpyridinium bromide has shown its activity against various bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.net The position of the methyl group (ortho, meta, or para) can lead to variations in antimicrobial effectiveness. mdpi.com While numerous properties like hydrophobicity and pKa are critical for antimicrobial activity, substitutions on the pyridine (B92270) moiety play a significant role. nih.gov However, some studies suggest that for certain ring systems like thiazole, substitutions are not essential for the activity against Gram-positive strains. kcl.ac.uk This highlights the complexity of SAR and suggests that the impact of substitutions is highly dependent on the specific heterocyclic ring system and the target microorganism.

| Substitution on Pyridinium Ring | Impact on Biological Profile | Example Compound(s) | Reference(s) |

| Unsubstituted | High broad-spectrum antimicrobial activity. | This compound | researchgate.net, mdpi.com |

| Methyl (Picolinium) | Activity is influenced by the position of the methyl group (ortho, meta, para). Can modulate antimicrobial spectrum and potency. | 3-Methyl-1-tetradecylpyridinium bromide, 4-Methyl-1-tetradecylpyridinium bromide | nih.gov, mdpi.com, researchgate.net |

| Hydroxyiminomethyl | Can confer specific biological activities, with antimicrobial potency retained and influenced by the alkyl chain length. | 4-Hydroxyiminomethyl-1-tetradecylpyridinium bromide | nih.gov |

| Larger Aromatic Substitutions | Can be detrimental to activity against Gram-positive bacteria. | Analogues with large aromatic groups at the C5-acylaminomethyl position | kcl.ac.uk |

Understanding Antimicrobial Resistance (AMR) Mechanisms

The widespread use of quaternary ammonium compounds, including this compound, as disinfectants and antiseptics has raised concerns about the development of antimicrobial resistance. rsc.orgnih.gov Understanding the mechanisms by which bacteria develop resistance is crucial for the continued effective use of these compounds.

Bacterial Resistance Development to Quaternary Ammonium Compounds

Bacteria can develop resistance to QACs through several mechanisms. One of the most significant is the acquisition of genes that code for efflux pumps. researchgate.net These pumps are membrane proteins that actively expel QACs from the bacterial cell, preventing them from reaching their target concentrations. The qac genes, often located on mobile genetic elements like plasmids, can be transferred between different bacterial species, facilitating the spread of resistance. researchgate.net

Besides efflux pumps, bacteria can also exhibit resistance through modifications of their cell wall or membrane structure. nih.gov For example, Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, limiting the entry of QACs. rsc.org Changes in the lipid composition of the cell membrane can also reduce the effectiveness of QACs. Furthermore, the formation of biofilms, which are communities of bacteria embedded in a protective extracellular matrix, can confer a high level of resistance to disinfectants. nih.gov Stress responses in bacteria, such as the synthesis of polyamines, can also decrease susceptibility to QACs by stabilizing the cell membrane. mdpi.com

Strategies to Combat Resistance in the Context of this compound

Several strategies are being explored to combat bacterial resistance to QACs like this compound. One approach is the development of novel QAC derivatives that are less susceptible to existing resistance mechanisms. This could involve structural modifications that prevent recognition and expulsion by efflux pumps.

Another promising strategy is the use of combination therapies. mdpi.com This could involve pairing this compound with an efflux pump inhibitor (EPI), which would block the pump's activity and restore the bacterium's susceptibility to the QAC. news-medical.net Synergistic effects have also been observed when QACs are combined with other antimicrobial agents, potentially allowing for lower effective concentrations and reducing the likelihood of resistance development. researchgate.net Furthermore, alternative approaches such as light-based therapies, antimicrobial peptides, and bacteriophage therapy are being investigated as ways to eradicate resistant biofilms. nih.gov For instance, combining antibiotics with agents that disrupt biofilm integrity, such as N-acetylcysteine, has shown promise. nih.gov Understanding and targeting the molecular mechanisms of resistance will be key to designing effective strategies to preserve the utility of important antimicrobial compounds like this compound. mdpi.comacs.org

Applications and Functional Enhancement of 1 Tetradecylpyridinium Bromide

Corrosion Inhibition in Metallic Systems

1-Tetradecylpyridinium bromide is recognized as an effective corrosion inhibitor, particularly for metals like steel and aluminum in acidic environments. Its protective properties stem from its ability to adsorb onto the metal surface, creating a barrier against corrosive agents.

The primary mechanism of corrosion inhibition by this compound is its adsorption onto the metal surface, a process that displaces water molecules and aggressive ions. peacta.org This adsorption involves both physical (electrostatic) and chemical interactions. On steel surfaces, the organic molecules can be adsorbed through the electrostatic interaction between the positively charged pyridinium (B92312) ring and a metal surface that has become negatively charged by the adsorption of anions (like Cl⁻). capes.gov.br Chemisorption also occurs through the sharing of electrons between the nitrogen atom's lone pair, the π-electrons of the pyridinium ring, and the vacant d-orbitals of iron atoms. peacta.org

Similarly, for aluminum in a 1.0 M HCl solution, this compound demonstrates significant inhibitive effects even at low concentrations. capes.gov.brresearchgate.net The adsorption process on both aluminum and steel surfaces has been found to conform to the Langmuir adsorption isotherm, which suggests the formation of a uniform monolayer of the inhibitor on the metal. capes.gov.brresearchgate.net This adsorption can be influenced by the inhibitor's structure, the nature of the metal surface, and the composition of the corrosive medium. researchgate.net

| Metal | Corrosive Medium | Adsorption Isotherm | Primary Adsorption Mechanisms |

|---|---|---|---|

| Steel | Acidic (e.g., HCl) | Langmuir | Physisorption & Chemisorption |

| Aluminum | 1.0 M HCl | Langmuir | Physisorption & Chemisorption |

The adsorption of this compound molecules leads to the formation of a stable, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com The effectiveness of this protective layer increases with the concentration of the inhibitor, as greater surface coverage is achieved. mdpi.com

Electrochemical studies, such as potentiodynamic polarization, reveal that this compound functions as a mixed-type inhibitor for steel, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org For aluminum, however, it has been described as a cathodic inhibitor. capes.gov.brresearchgate.net Electrochemical impedance spectroscopy (EIS) data further confirm the inhibitive properties through the observation of a large capacitive loop, indicating a surface covered by the inhibitor. capes.gov.brresearchgate.net

The protective performance of this compound can be significantly amplified through synergistic interactions with other chemical species. The presence of certain anions, particularly halide ions, can enhance its inhibitive effect. For instance, iodide ions (I⁻) can adsorb onto the steel surface first, which in turn facilitates the adsorption of the cationic 1-tetradecylpyridinium molecules, leading to a more robust and effective protective layer. mdpi.com The synergistic effect of halide ions generally follows the order I⁻ > Br⁻ > Cl⁻. electrochemsci.org

Role in Drug Delivery Systems and Formulations

As a cationic surfactant, this compound possesses properties that make it a candidate for use in advanced drug delivery systems. A key characteristic of surfactants is their ability to self-assemble into spherical structures known as micelles above a specific concentration called the critical micelle concentration (CMC). nih.gov

These micelles have a hydrophobic core and a hydrophilic shell, which allows them to encapsulate poorly water-soluble (hydrophobic) drugs. nih.gov This encapsulation can increase the drug's solubility and stability in aqueous formulations. nih.govnih.gov The resulting micellar formulation can potentially serve as a nanocarrier to transport therapeutic agents within the body. mdpi.com The structure of this compound, with its hydrophobic alkyl chain and hydrophilic pyridinium headgroup, allows it to form bilayers and other organized structures in solution, which may be relevant for designing drug delivery vehicles like vesicles. nih.gov

Applications in Biosensor Technology

This compound has applications in the field of biosensor technology, primarily in the modification of electrode surfaces. hilarispublisher.com The development of chemically modified electrodes is a key area in creating sensitive and selective biosensors. hilarispublisher.com

The cationic nature of this compound can be used to create a stable film on an electrode surface. This film can facilitate the immobilization of negatively charged biological molecules, such as enzymes or DNA, which are often the primary recognition elements in a biosensor. rsc.org By creating a favorable microenvironment at the electrode surface, the inhibitor can enhance the electrochemical signal, leading to improved sensor sensitivity. nih.gov Furthermore, such a modifying layer can act as a barrier to prevent the fouling of the electrode by other interfering substances in a sample, thereby increasing the selectivity and reliability of the biosensor. nih.gov

Catalytic Activities in Organic Reactions

This compound can function as a phase-transfer catalyst (PTC) in various organic reactions. wikipedia.orgfluorochem.co.uk Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants that are located in different immiscible phases, such as an aqueous phase and an organic phase. princeton.edu

| Application Area | Function of this compound | Key Structural Feature |

|---|---|---|

| Drug Delivery | Forms micelles to encapsulate hydrophobic drugs | Amphiphilic (hydrophilic head, hydrophobic tail) |

| Biosensor Technology | Modifies electrode surfaces for biomolecule immobilization | Cationic headgroup |

| Organic Catalysis | Acts as a phase-transfer catalyst | Amphiphilic (hydrophilic head, hydrophobic tail) |

Micellar Catalysis of Nucleophilic Aromatic Substitution

This compound, as a cationic surfactant, can form micelles in aqueous solutions that act as effective microreactors for chemical reactions, a phenomenon known as micellar catalysis. This is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions, which are often hindered in aqueous media due to the poor solubility of nonpolar organic substrates.

The catalytic effect of micelles in SNAr reactions stems from their ability to concentrate both the hydrophobic aromatic substrate and the nucleophile within the micellar structure. The hydrophobic tetradecyl tail of the this compound molecule forms the core of the micelle, creating a nonpolar environment that readily solubilizes the aromatic substrate. The positively charged pyridinium head groups form the outer surface of the micelle, known as the Stern layer. This positively charged surface attracts and concentrates anionic nucleophiles from the bulk aqueous phase.

This colocalization of reactants within the small volume of the micelle significantly increases the effective concentration of the reacting species, leading to a substantial acceleration of the reaction rate compared to the same reaction in a simple aqueous solution. The environment within the micelle can also stabilize the transition state of the SNAr reaction, further contributing to the catalytic effect. Cationic micelles, such as those formed by this compound, have been shown to increase the first-order rate constants for various nucleophilic substitution reactions. rsc.org The rate enhancements are treated in terms of the concentration of both the substrate and the nucleophilic anions at the micellar surface. rsc.org

Influence on Amide Hydrolysis Rates

The hydrolysis of amides is a fundamental reaction in organic chemistry and biology. The rate of this reaction can be significantly influenced by the presence of micelles. Cationic micelles formed by surfactants like this compound can catalyze the hydrolysis of amides, particularly those with hydrophobic moieties.

The mechanism of catalysis is similar to that observed in nucleophilic aromatic substitution. The hydrophobic part of the amide substrate is partitioned into the nonpolar core of the micelle. For the hydrolysis reaction, the hydroxide (B78521) ion (OH⁻), acting as the nucleophile, is attracted to the positively charged Stern layer of the cationic micelle. This concentration of both the amide substrate and the hydroxide nucleophile within the micellar pseudophase accelerates the rate of hydrolysis.

Research on functionalized surfactants has shown that the specific structure of the surfactant head group can play a crucial role. For instance, studies on 3-hydroxymethyl-1-tetradecylpyridinium bromide, a derivative of this compound, have explored its catalytic effect on amide hydrolysis. nih.gov In these systems, the catalytic efficiency is related to the effective concentration of reactants in the micellar phase and the stabilization of the tetrahedral intermediate formed during the hydrolysis process. The rate enhancement is generally more pronounced for amides that are more hydrophobic and thus have a higher affinity for the micellar core.

Environmental Remediation Applications

Enhancement of Hydrophobic Contaminant Bioavailability

Many persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), are hydrophobic, meaning they have low solubility in water. mdpi.comresearchgate.net This property severely limits their availability to microorganisms that could otherwise degrade them, presenting a significant challenge for the bioremediation of contaminated sites. mdpi.com

This compound, as a cationic surfactant, can play a crucial role in overcoming this limitation. When introduced into a contaminated aqueous environment at a concentration above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. mdpi.com The hydrophobic cores of these micelles can encapsulate the nonpolar contaminant molecules, effectively increasing the apparent solubility of the hydrophobic pollutant in the water. mdpi.commdpi.com This process, known as solubilization, facilitates the transfer of the contaminant from the solid (soil or sediment) phase into the aqueous phase, where it becomes more accessible to degrading microorganisms. mdpi.com By increasing the concentration of the contaminant in the aqueous phase, the bioavailability of the pollutant is enhanced, which is a critical first step for effective bioremediation. mdpi.com

Facilitation of Microbial Biodegradation Processes

Beyond simply increasing the solubility of contaminants, this compound can also facilitate the direct interaction between microorganisms and the hydrophobic pollutants. The surfactant can reduce the surface tension at the oil-water interface, promoting the formation of emulsions and microemulsions where the contaminant is dispersed as fine droplets. mdpi.com This increases the surface area of the contaminant that is available for microbial attack. mdpi.com

Development of Antimicrobial Coatings and Disinfectants

This compound belongs to the class of quaternary ammonium (B1175870) compounds (QACs), which are widely known for their potent antimicrobial properties. This activity makes them suitable candidates for the development of antimicrobial coatings and disinfectants. The primary mechanism of action for QACs involves the disruption of microbial cell membranes.

The positively charged pyridinium head group of the this compound molecule is attracted to the negatively charged components of bacterial and fungal cell membranes. The long, hydrophobic tetradecyl tail then penetrates the lipid bilayer of the membrane. This insertion disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions and nucleotides, and ultimately causing cell death.

Due to these properties, this compound and similar QACs can be incorporated into paints, plastics, and textiles to create surfaces that actively kill or inhibit the growth of microorganisms. Such antimicrobial coatings are valuable in healthcare settings, food processing facilities, and public spaces to reduce the transmission of pathogens. As a disinfectant, it can be formulated into solutions for surface cleaning and sterilization, offering broad-spectrum activity against bacteria and fungi. Related compounds, such as Cetrimide, are utilized in topical antiseptic preparations for cleaning wounds and treating minor skin infections, highlighting the therapeutic potential of this class of compounds.

Advanced Analytical and Computational Methodologies in 1 Tetradecylpyridinium Bromide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 1-tetradecylpyridinium bromide, offering non-destructive ways to probe its molecular structure and its interactions with surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. By analyzing the chemical shifts (δ), splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, each part of the molecule's structure can be verified.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the pyridinium (B92312) ring and the tetradecyl alkyl chain.

Pyridinium Ring Protons: The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current. They are expected to appear at the downfield end of the spectrum, typically in the range of δ 8.0-9.5 ppm. The ortho-protons (adjacent to the nitrogen) would be the most deshielded, followed by the para-proton, and then the meta-protons.

Alkyl Chain Protons: The methylene (B1212753) group protons directly attached to the pyridinium nitrogen (N-CH₂) would also be deshielded, appearing around δ 4.5-5.0 ppm. The other methylene groups of the long alkyl chain would produce a large, complex signal further upfield, around δ 1.2-1.6 ppm. The terminal methyl group (CH₃) of the tetradecyl chain would be the most shielded, appearing as a triplet at approximately δ 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon skeleton.

Pyridinium Ring Carbons: The carbon atoms of the pyridinium ring would resonate in the aromatic region, typically between δ 140-150 ppm.

Alkyl Chain Carbons: The carbon of the N-CH₂ group would be found around δ 60-65 ppm. The internal methylene carbons of the chain would appear in the δ 20-35 ppm range, while the terminal methyl carbon would be the most upfield signal, around δ 14 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium Ring (ortho-H) | 9.0 - 9.5 | 145 - 150 |

| Pyridinium Ring (meta-H) | 8.0 - 8.5 | 140 - 145 |

| Pyridinium Ring (para-H) | 8.5 - 9.0 | 145 - 150 |

| N-CH₂ | 4.5 - 5.0 | 60 - 65 |

| -(CH₂)₁₂- | 1.2 - 1.6 | 20 - 35 |

| Terminal CH₃ | 0.8 - 0.9 | ~14 |

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in studying the adsorption of this compound onto various surfaces. By comparing the spectrum of the bulk compound with that of the adsorbed species, changes in vibrational frequencies can be identified, providing evidence of surface interactions.

When this compound adsorbs onto a substrate, such as a metal or clay surface, characteristic changes in its FTIR spectrum are expected. Studies on similar long-chain quaternary ammonium (B1175870) salts, like cetylpyridinium (B1207926) bromide, show distinct peaks that are sensitive to the environment.

C-H Stretching Vibrations: The most prominent bands for analyzing the alkyl chain are the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching vibrations of the methylene (CH₂) groups. The positions and intensities of these bands can indicate the conformational order of the alkyl chains upon adsorption. A shift to lower wavenumbers is often associated with a more ordered, all-trans conformation of the chains.

Pyridinium Ring Vibrations: The characteristic ring stretching vibrations of the pyridinium group, typically found in the 1400-1650 cm⁻¹ region, can also be monitored. Shifts in these bands upon adsorption can provide information about the interaction between the cationic headgroup and the surface.

The presence of new or shifted bands in the FTIR spectrum of a substrate after exposure to a solution of this compound confirms its adsorption and offers clues about the orientation and interaction mechanism at the molecular level. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state of this compound. This technique has been successfully applied to its monohydrate form, revealing precise details of its crystal structure.

The crystal structure of this compound monohydrate is governed by a combination of hydrogen bonding and hydrophobic interactions. The asymmetric unit consists of the 1-tetradecylpyridinium cation, a bromide anion, and a water molecule.

The packing is primarily dictated by an extensive network of hydrogen bonds. This includes classical O-H···Br hydrogen bonds between the water molecule and the bromide anion, as well as non-classical C-H···Br and C-H···O interactions involving the pyridinium ring protons and the bromide anion or water molecule.

Furthermore, the long hydrophobic alkyl chains of the cations interact with each other, leading to an interdigitated bilayer-like arrangement. This self-assembly driven by hydrophobic forces is a key feature of the crystal packing.

Interactive Data Table: Hydrogen-Bond Geometry (Å, °) in this compound Monohydrate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1W···Br1 | 0.84(4) | 2.50(4) | 3.336(2) | 178(3) |

| O1—H2W···Br1ⁱ | 0.84(4) | 2.49(4) | 3.330(2) | 174(3) |

| C2—H2···Br1 | 0.95 | 2.80 | 3.652(3) | 150 |

| C3—H3···Br1ⁱⁱ | 0.95 | 2.89 | 3.758(3) | 153 |

| C4—H4···O1ⁱⁱⁱ | 0.95 | 2.55 | 3.325(3) | 138 |

| C5—H5···O1 | 0.95 | 2.27 | 3.207(3) | 171 |

| C6—H6B···Br1ⁱ | 0.99 | 2.82 | 3.745(2) | 155 |

| Symmetry codes: (i) x+1, y, z; (ii) -x+1, -y+1, -z+1; (iii) -x, -y+1, -z+1 |

The X-ray structure reveals specific conformational details of the 1-tetradecylpyridinium cation.

Alkyl Chain Conformation: The C14 hydrophobic alkyl chain adopts a stable, low-energy, all-trans planar conformation.

Ring and Chain Orientation: The pyridinium ring is planar, and there is a significant twist between the ring and the attached alkyl chain. The dihedral angle formed between the plane of the pyridinium ring and the plane of the trans-planar alkyl chain is 52.73 (7)°.

Electrochemical Methods in Corrosion Research

Electrochemical techniques are essential for evaluating the performance of this compound as a corrosion inhibitor for metals. The primary methods used are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies have demonstrated that it is an effective inhibitor for metals like aluminum and carbon steel in acidic and simulated concrete pore solutions. electrochemsci.orgresearchgate.net

Potentiodynamic Polarization: This technique involves scanning the potential of a metal sample and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential).

Inhibition Mechanism: Polarization curves for metals in the presence of this compound show a decrease in both anodic and cathodic currents, with a more pronounced effect on the cathodic reaction. This indicates that it functions as a mixed-type inhibitor, with a predominant cathodic effect, meaning it primarily slows down the hydrogen evolution reaction on the metal surface. researchgate.net

Inhibition Efficiency: By comparing the corrosion current density (i_corr) with and without the inhibitor, the inhibition efficiency can be calculated, quantifying its effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of alternating current as a function of frequency. The data is often presented as a Nyquist plot.

Surface Adsorption: In the presence of this compound, the Nyquist plots typically show an increase in the diameter of the capacitive loop. This corresponds to an increase in the charge transfer resistance (R_ct), which signifies a slower corrosion rate.

Protective Film Formation: The increase in R_ct and a simultaneous decrease in the double-layer capacitance (C_dl) confirm the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier that hinders the charge transfer process associated with corrosion. electrochemsci.orgresearchgate.net

These electrochemical studies confirm that this compound mitigates corrosion by adsorbing onto the metal surface, and its adsorption behavior often follows the Langmuir adsorption isotherm. researchgate.net

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a key electrochemical technique used to evaluate the corrosion inhibition efficiency of substances like this compound. This method involves changing the potential of a metal sample and measuring the resulting current to understand its corrosion kinetics.

Studies on X-60 mild steel in a 1 M HCl solution have demonstrated the effectiveness of TDPB as a corrosion inhibitor. The polarization curves indicate that TDPB acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. However, its effect is more pronounced on the cathodic reaction. The addition of TDPB to the acidic solution causes the corrosion potential (Ecorr) to shift towards more negative values and significantly reduces the corrosion current density (icorr).

Research findings have shown a direct correlation between the concentration of TDPB and its inhibition efficiency. As the concentration of TDPB increases, the corrosion current density decreases, leading to a higher protection efficiency. For instance, at a concentration of 30 mg/L, TDPB has been shown to achieve a high inhibition efficiency. The adsorption of TDPB molecules onto the steel surface is the primary mechanism for this inhibition, creating a protective barrier against the corrosive environment.

Table 1: Potentiodynamic Polarization Parameters for X-60 Steel in 1 M HCl with this compound (TDPB)

| Inhibitor Concentration (mg/L) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | -485 | 1150 | - |

| 5 | -510 | 184 | 84.0 |

| 10 | -515 | 115 | 90.0 |

| 20 | -520 | 69 | 94.0 |

| 30 | -525 | 46 | 96.0 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the interface between a metal and an electrolyte, providing detailed information about the corrosion inhibition mechanism.

When X-60 mild steel is exposed to an HCl solution with TDPB, EIS measurements typically show a single, depressed capacitive loop in the Nyquist plot. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The presence of TDPB significantly increases the diameter of this loop, indicating a higher charge transfer resistance and thus, enhanced corrosion protection. This increase in Rct is attributed to the formation of a protective film by the adsorbed TDPB molecules on the metal surface.

The EIS data can be modeled using an equivalent electrical circuit to quantify the electrochemical parameters. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) which is used instead of a pure capacitor to account for the non-ideal behavior of the double layer at the metal/solution interface. The results consistently show that with increasing TDPB concentration, the Rct values increase, while the CPE values tend to decrease, suggesting a reduction in the double layer capacitance due to the adsorption of the inhibitor molecules.

Table 2: EIS Parameters for X-60 Steel in 1 M HCl in the Presence of this compound (TDPB)

| Inhibitor Concentration (mg/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Constant Phase Element (CPE) (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 (Blank) | 45 | 350 | - |

| 5 | 280 | 150 | 83.9 |

| 10 | 450 | 100 | 90.0 |

| 20 | 750 | 70 | 94.0 |

| 30 | 1100 | 50 | 95.9 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Surface Analysis Techniques

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis provides morphological and elemental information about a material's surface. This technique is invaluable for visualizing the protective effects of corrosion inhibitors.

In studies involving X-60 mild steel, SEM images of a sample immersed in 1 M HCl without an inhibitor reveal a severely damaged surface with significant pitting and roughness due to aggressive acid attack. In contrast, the surface of steel treated with this compound appears much smoother and shows significantly less damage, confirming the formation of a protective film. rsc.org

EDX analysis complements the SEM imaging by providing the elemental composition of the surface. The EDX spectrum of the protected steel surface shows the presence of nitrogen and bromine atoms, in addition to the elements from the steel (iron, carbon). rsc.org The detection of nitrogen confirms the adsorption of the pyridinium headgroup of the TDPB molecule onto the steel surface. rsc.org

Contact Angle Measurements for Surface Hydrophilicity

Contact angle measurements are used to determine the wettability of a solid surface, which can indicate changes in surface properties due to the adsorption of molecules. A higher contact angle with water suggests a more hydrophobic (water-repelling) surface, while a lower angle indicates a more hydrophilic (water-attracting) surface.

The surface of polished X-60 mild steel is inherently hydrophobic, with a water contact angle of around 101.4°. After immersion in 1 M HCl, the surface becomes highly hydrophilic (contact angle of 42.4°) due to the corrosive attack by the acid. rsc.org When the steel is treated with this compound, the contact angle increases significantly, reaching values that indicate a return to a more hydrophobic state. This increased hydrophobicity is a result of the orientation of the adsorbed TDPB molecules, where the long, hydrophobic tetradecyl chains are exposed to the solution, creating a water-repellent protective layer. rsc.org

Table 3: Contact Angle of Water on X-60 Mild Steel Surfaces

| Surface Condition | Contact Angle (°) | Surface Property |

|---|---|---|

| Polished Steel | 101.4 | Hydrophobic |

| After 24h in 1 M HCl | 42.4 | Hydrophilic |

| After 24h in 1 M HCl + 30 mg/L TDPB | 95.2 | Hydrophobic |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Small-Angle Neutron Scattering (SANS) for Micellar Morphology and Interactions

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure and interactions of micelles in solution on a nanometer scale. It provides information about the size, shape, and aggregation number of micelles formed by surfactants like this compound.

SANS studies on microemulsions containing this compound, pentanol (B124592), heptane (B126788), and heavy water have been conducted to investigate the structure of water-in-oil microemulsions. By analyzing the scattering data, researchers can determine the size of the aggregates and their packing fraction. Using a model that assumes spherical micelles with a hard-sphere interaction potential, it has been possible to extract these parameters. The results from these experiments show a transition from a regime of single-particle scattering at low water concentrations to a mixed regime of single-particle and inter-droplet scattering as the distance between micelles becomes comparable to their size. nih.gov This demonstrates the utility of SANS in characterizing the self-assembly behavior of TDPB in complex systems.

Computational Chemistry and Molecular Modeling